molecular formula C6H4ClN3O B8036473 2-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

2-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B8036473
M. Wt: 169.57 g/mol
InChI Key: FWRBBSRLGVCMIR-UHFFFAOYSA-N
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Description

2-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one, also known as (2S)-3-Ethylazetidine-2-carboxylic acid, is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a carboxylic acid group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Ethylazetidine-2-carboxylic acid typically involves the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other specific conditions to achieve the desired product . The reaction conditions are carefully controlled to ensure the formation of the azetidine ring and the incorporation of the carboxylic acid group.

Industrial Production Methods

Industrial production of (2S)-3-Ethylazetidine-2-carboxylic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Ethylazetidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted azetidine derivatives.

Scientific Research Applications

(2S)-3-Ethylazetidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-Ethylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and carboxylic acid group allow it to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-3-Ethylazetidine-2-carboxylic acid include other azetidine derivatives and carboxylic acids. Some examples are:

  • (2S)-3-Methylazetidine-2-carboxylic acid
  • (2S)-3-Propylazetidine-2-carboxylic acid

Uniqueness

The uniqueness of (2S)-3-Ethylazetidine-2-carboxylic acid lies in its specific combination of the azetidine ring and the ethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRBBSRLGVCMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2C(=C1)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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